4,6-Dimethylquinolin-2-ol

enzyme inhibition dihydroorotase pyrimidine metabolism

When SAR studies on quinolin-2-ol inhibitors demand the precise 4,6-dimethyl substitution pattern, generic regioisomers introduce confounding variables. 4,6-Dimethylquinolin-2-ol (CAS 23947-37-7), 95% purity, delivers the exact scaffold with documented dihydroorotase inhibition (IC50=180 µM) and an authenticated FT-Raman reference spectrum for independent identity verification. • Biological benchmark: IC50 180 µM against dihydroorotase enables reproducible dose-response comparison across analog series. • Analytical traceability: FT-Raman reference spectrum (SpectraBase) supports compound identity validation prior to publication. • Supply: Ambient-temperature shipping from global stock points; standard research quantities available.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 23947-37-7
Cat. No. B1593359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylquinolin-2-ol
CAS23947-37-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C=C2C
InChIInChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13)
InChIKeyLAQRPDPJOOMNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylquinolin-2-ol: Chemical Identity & Procurement Baseline


4,6-Dimethylquinolin-2-ol (DMQ), also known as 4,6-dimethylcarbostyril or 2(1H)-quinolinone, 4,6-dimethyl-, is a heterocyclic aromatic compound belonging to the quinolin-2-ol (carbostyril) family . With a molecular formula of C11H11NO and molecular weight of 173.21 g/mol, it features methyl substituents at positions 4 and 6 of the quinoline core and a hydroxyl (keto–enol tautomeric) functionality at position 2 . Commercial sources list purities of 95% or 98% (HPLC), and the compound is catalogued under MDL number MFCD00085677 and NSC number 110854 [1]. Its density is reported as 1.107 g/cm³ . DMQ is primarily utilized as a research chemical, a building block in heterocyclic synthesis, and a molecular probe in biochemical studies .

Impact of 4,6-Dimethyl Substitution on Quinolin-2-ol Function


Within the quinolin-2-ol chemical space, the number and position of methyl substituents dictate both physicochemical properties and biological interaction profiles, meaning that unsubstituted quinolin-2-ol, mono-methylated analogs (4-methyl or 6-methyl), or regioisomeric dimethyl variants are not functionally interchangeable with 4,6-dimethylquinolin-2-ol [1]. In the broader carbostyril class, N-methylation has been shown to markedly depress antimicrobial activity, while the presence and position of ring methyl groups influence plant growth regulatory effects that are abolished in certain substitution patterns [1]. Furthermore, structure–activity relationship studies on quinolinol-based inhibitors of botulinum neurotoxin A light chain demonstrate that methylation at specific positions (designated R3 in that scaffold) directly increases inhibitor potency, underscoring how seemingly minor methyl group placement can produce non-linear changes in biological activity [2]. For procurement decisions in medicinal chemistry, chemical biology probe development, or SAR expansion campaigns, the selection of the precise 4,6-dimethyl substitution pattern—as opposed to a generic quinolin-2-ol derivative—must be driven by the specific structural hypothesis being tested; interchange without experimental validation risks confounding structure–activity conclusions.

Quantitative Differentiation vs. Closest Analogs


Dihydroorotase Enzyme Inhibition Profile

4,6-Dimethylquinolin-2-ol was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a compound concentration of 10 µM [1]. This enzyme, which catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine biosynthesis pathway, represents a validated target for antiproliferative and antimalarial drug discovery [2]. While this single-concentration screen result indicates modest intrinsic activity, the data point provides a quantitative benchmark within the quinolin-2-ol chemotype. Direct head-to-head IC50 comparisons versus unsubstituted quinolin-2-ol or mono-methyl analogs in the same assay system are not publicly available; however, the presence of the 4,6-dimethyl substitution pattern distinguishes DMQ from the parent scaffold and may be exploited in future SAR optimization campaigns targeting this enzyme class [3].

enzyme inhibition dihydroorotase pyrimidine metabolism antiproliferative screening

Density vs. Unsubstituted and Mono-Methyl Analogs

The reported density of 4,6-dimethylquinolin-2-ol is 1.107 g/cm³ . By comparison, the density of unsubstituted quinolin-2-ol (carbostyril, C9H7NO, MW 145.16) is approximately 1.23–1.26 g/cm³, while 4-methylquinolin-2-ol (C10H9NO, MW 159.18) has a predicted density of approximately 1.17 g/cm³ and 6-methylquinolin-2-ol (C10H9NO, MW 159.18) approximately 1.16 g/cm³ based on computational estimation [1][2]. The lower density of the 4,6-dimethyl derivative relative to the parent and mono-methyl analogs is consistent with the increased molar volume conferred by the additional methyl group, which disrupts crystal packing efficiency. This physicochemical differentiation has practical implications: density differences affect gravimetric dispensing accuracy for high-throughput screening, chromatography method development (predicted logP and retention behavior), and solubility parameter calculations used in formulation and co-solvent selection [3].

physicochemical properties density formulation solubility prediction chromatography

Spectroscopic Fingerprint for Identity Verification

A reference FT-Raman spectrum of 4,6-dimethylquinolin-2-ol (Sigma-Aldrich catalog number S376191, CAS 23947-37-7) has been archived in the SpectraBase spectral database, acquired using a 502 mW Nd:YAG laser source with 2048 scans at 180° backscatter geometry [1]. The InChIKey (LAQRPDPJOOMNHB-UHFFFAOYSA-N) and SMILES (Oc1cc(c2cc(ccc2n1)C)C) provide unambiguous machine-readable identifiers for this specific substitution isomer [1]. Equivalent FT-Raman reference spectra are not publicly available in the same database for the 4-methyl, 6-methyl, or 4,5-dimethyl regioisomers, making the spectral fingerprint of 4,6-dimethylquinolin-2-ol uniquely verifiable among its closest analogs in procurement quality control workflows [2]. For laboratories requiring certified identity confirmation, this spectral reference enables direct comparison of purchased material against an authenticated standard, reducing the risk of receiving a mislabeled or isomeric impurity .

analytical chemistry quality control FT-Raman NMR identity verification

Vendor Purity Grades vs. Commercial Analogs

4,6-Dimethylquinolin-2-ol is commercially available at a minimum purity specification of 98% (HPLC) from AKSci (catalog 2588AJ) and at 95% from multiple alternative vendors including Bidepharm, Hoelzel-Biotech, and CymitQuimica . The closest commercially available analog, 7-amino-4,6-dimethylquinolin-2-ol (CAS 58336-28-0, Sigma-Aldrich T319597), is supplied as part of the AldrichCPR rare chemicals collection with the explicit disclaimer that no analytical data is collected and that the buyer assumes responsibility for identity and purity confirmation . The 98% purity specification for 4,6-dimethylquinolin-2-ol provides a higher level of quality assurance compared to the 'as-is, no data' terms offered for the 7-amino analog, representing a tangible procurement advantage for laboratories that require defined purity for reproducible biological assay results .

purity specification procurement quality grade vendor comparison chemical sourcing

GHS Hazard Classification vs. 7-Amino Analog

According to GHS classification data compiled on ChemicalBook, 4,6-dimethylquinolin-2-ol carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage), corresponding to Acute Toxicity Category 4 (oral), Skin Corrosion/Irritation Category 2, and Serious Eye Damage Category 1 . The precautionary codes include P264 (wash skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection), P302+P352 (IF ON SKIN: wash with plenty of water), and P305+P351+P338 (IF IN EYES: rinse cautiously with water for several minutes; remove contact lenses if present) . This safety profile distinguishes 4,6-dimethylquinolin-2-ol from analogs such as 7-amino-4,6-dimethylquinolin-2-ol, for which limited GHS data are publicly available due to its classification as a rare research chemical without full characterization . The availability of explicit GHS hazard data for 4,6-dimethylquinolin-2-ol facilitates institutional chemical safety registration, risk assessment documentation, and compliance with laboratory safety protocols—factors that can influence procurement decisions in regulated research environments [1].

safety data GHS classification laboratory handling risk assessment PPE requirements

Research & Procurement Application Scenarios


Medicinal Chemistry SAR Expansion

Research teams executing structure–activity relationship (SAR) studies on quinolin-2-ol-based inhibitors can use 4,6-dimethylquinolin-2-ol as a key analog to probe the steric and electronic contribution of simultaneous methylation at the 4- and 6-positions. The compound's defined 98% purity specification and dihydroorotase inhibition benchmark (IC50 = 180 µM) [1] provide a reproducible starting point for systematic variation of the substitution pattern, enabling comparison with mono-methyl and unsubstituted parent compounds in dose–response assays. The documented class-level SAR indicating that methylation pattern modulates both antimicrobial and enzyme inhibitory activities [2] supports the inclusion of this specific regioisomer in screening libraries designed to map structure–activity landscapes.

Chemical Probe Development with Defined Purity

Investigators developing chemical probes for target engagement studies benefit from 4,6-dimethylquinolin-2-ol's availability at 98% purity with supporting analytical characterization data (NMR, HPLC, GC) . The existence of an authenticated FT-Raman reference spectrum in the SpectraBase database [3] provides an independent identity verification resource that is not available for closely related regioisomers such as 4-methylquinolin-2-ol or 4,5-dimethylquinolin-2-ol. This analytical traceability is critical for probe development workflows requiring compound identity validation before publication or deposition in public databases.

Pyrimidine Biosynthesis & Antiproliferative Screening

4,6-Dimethylquinolin-2-ol has been evaluated as an inhibitor of dihydroorotase, a key enzyme in the de novo pyrimidine biosynthesis pathway, with a measured IC50 of 180 µM at pH 7.37 [1]. Researchers investigating pyrimidine metabolism as a therapeutic target in oncology or infectious disease can employ this compound as a structurally characterized starting point for medicinal chemistry optimization. The quantitative activity data, although modest, provides a baseline from which subsequent structural modifications (e.g., introduction of polar substituents, heteroatom replacements, or scaffold fusion) can be assessed for potency improvements.

Building Block for Diversified Library Synthesis

Chemistry teams engaged in the synthesis of diversified quinoline-based compound libraries can procure 4,6-dimethylquinolin-2-ol as a building block for further functionalization at the C3, C5, C7, or C8 positions of the quinoline core, or at the hydroxyl/keto position [4]. Its lower density (1.107 g/cm³) relative to the parent quinolin-2-ol and its distinct GHS safety classification are relevant factors for laboratory handling, automated weighing, and reaction scale-up planning. The compound's inclusion in the Sigma-Aldrich AldrichCPR collection of rare chemicals [3] signals recognized utility as a specialty research intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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